An In-depth Technical Guide to 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine (CAS 1250843-92-5)
An In-depth Technical Guide to 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine (CAS 1250843-92-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related molecules, this document serves as a valuable resource for researchers exploring the potential of this and similar compounds in drug discovery and development.
Introduction: The Scientific Interest in 1,2,5-Oxadiazoles
The 1,2,5-oxadiazole, or furazan, ring system is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this heterocycle have shown a wide spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The unique electronic properties of the 1,2,5-oxadiazole ring contribute to its ability to interact with various biological targets, making it a privileged structure in the design of novel therapeutic agents. The subject of this guide, 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, incorporates a bromophenyl substituent, a common feature in bioactive molecules that can influence binding affinity and metabolic stability.
Physicochemical and Structural Characteristics
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key identifiers and predicted properties of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine.
| Property | Value | Source |
| CAS Number | 1250843-92-5 | [4] |
| Molecular Formula | C₈H₆BrN₃O | [5] |
| Molecular Weight | 240.06 g/mol | [5] |
| Predicted XlogP | 2.5 | [5] |
| Predicted Hydrogen Bond Donors | 1 (from the amine group) | [5] |
| Predicted Hydrogen Bond Acceptors | 3 (from the oxadiazole nitrogens and oxygen) | [5] |
| Predicted Polar Surface Area | 68.9 Ų | - |
| InChI | InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | [5] |
| SMILES | C1=CC(=CC(=C1)Br)C2=NON=C2N | [5] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves a multi-step process, beginning with the conversion of the starting aldehyde to an oxime, followed by oxidative cyclization to form the 1,2,5-oxadiazole ring, and subsequent functional group manipulations to yield the final amine.
Caption: Proposed synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine.
Detailed Experimental Protocol (Adapted from Analogs)
Step 1: Synthesis of 3-Bromobenzaldehyde Oxime
-
To a solution of 3-bromobenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The product is isolated by precipitation in water and filtration.
Step 2: Synthesis of 3-Bromo-N-hydroxybenzenecarboximidoyl chloride
-
The oxime from Step 1 is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
N-Chlorosuccinimide (NCS) is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is monitored by TLC, and upon completion, the product is isolated by extraction.
Step 3: Synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-carbonitrile
-
The chloro-oxime from Step 2 is reacted with a cyanide source, such as sodium cyanide, in a suitable solvent system.
-
The reaction is typically heated to facilitate the cyclization and formation of the oxadiazole ring.
-
The product is isolated by extraction and purified by column chromatography.
Step 4: Synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine
-
The nitrile from Step 3 is reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
-
The choice of reducing agent and reaction conditions will depend on the scalability and desired purity of the final product.
-
The final compound is purified by recrystallization or column chromatography.
Expected Characterization Data
Based on the structure and data from the 4-bromo isomer, the following spectral characteristics are anticipated:[6]
-
¹H NMR: Signals corresponding to the aromatic protons of the 3-bromophenyl ring and a broad singlet for the amine protons.
-
¹³C NMR: Peaks for the carbon atoms of the bromophenyl ring and the 1,2,5-oxadiazole ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (239.97 g/mol for the most abundant isotopes), with a characteristic isotopic pattern for a bromine-containing compound.
Mechanism of Action and Biological Activity
While direct biological data for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is not extensively documented, the broader class of 1,2,5-oxadiazole derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology.
Potential as Antiproliferative Agents
Numerous studies have highlighted the antiproliferative activity of 1,2,5-oxadiazole derivatives against various cancer cell lines.[3][7][8] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of key enzymes involved in cell proliferation and survival.
Known Targets of Structurally Related Oxadiazoles:
-
Topoisomerases: Some oxadiazole derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[3][7] Inhibition of these enzymes leads to DNA damage and ultimately apoptosis in cancer cells.
-
Cyclooxygenase (COX) Enzymes: Certain 3,4-diphenyl-1,2,5-oxadiazole derivatives have been identified as selective COX-2 inhibitors.[9] COX-2 is often overexpressed in tumors and plays a role in inflammation and cancer progression.
-
Monoamine Oxidase (MAO): Substituted 1,3,4-oxadiazole derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[10] This suggests potential applications in neurodegenerative diseases and depression.
Caption: Potential biological targets of 1,2,5-oxadiazole derivatives.
Structure-Activity Relationships (SAR)
The biological activity of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The presence of a halogen, such as bromine, can enhance activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with the target protein. The position of the bromine atom (meta in this case) will influence the molecule's overall shape and electronic distribution, which are critical for specific receptor binding.
Applications in Drug Discovery
Given the promising biological activities of related compounds, 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine represents a valuable lead compound for further optimization in several therapeutic areas.
-
Oncology: As a potential antiproliferative agent, this compound could be a starting point for the development of novel cancer therapeutics. Further derivatization of the amine group could lead to compounds with improved potency and selectivity.
-
Inflammatory Diseases: The potential for COX-2 inhibition suggests that derivatives of this scaffold could be explored for the treatment of inflammatory conditions.
-
Neuropharmacology: The observed MAO inhibitory activity in related oxadiazoles opens avenues for the investigation of this compound and its analogs in the context of neurological disorders.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, a series of in vitro assays are recommended.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine for a specified period (e.g., 48 or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT antiproliferative assay.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling similar aromatic amines and brominated compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation, ingestion, and skin contact.
Conclusion and Future Directions
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of related 1,2,5-oxadiazole derivatives, this compound warrants further investigation, particularly in the area of oncology. Future research should focus on the specific synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of cancer cell lines and relevant enzymatic targets. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this promising molecular framework.
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